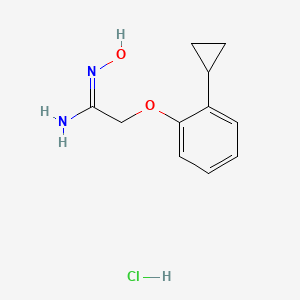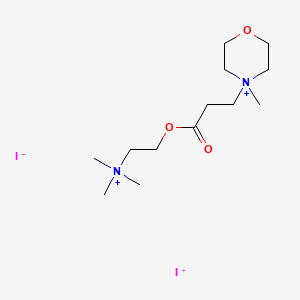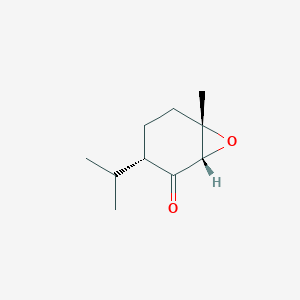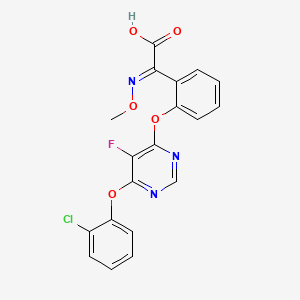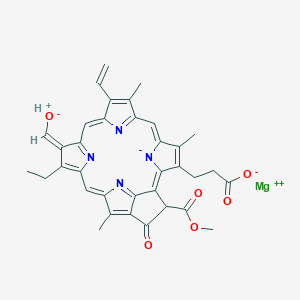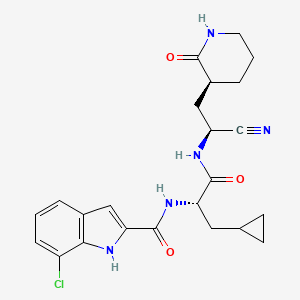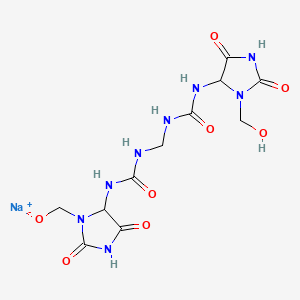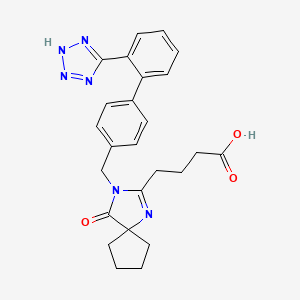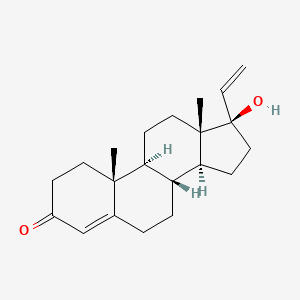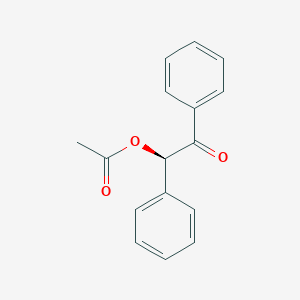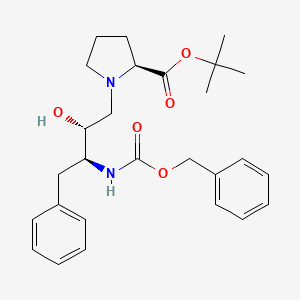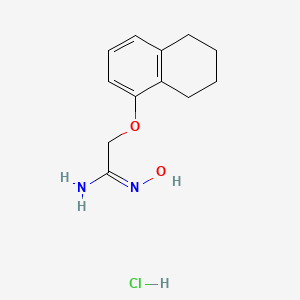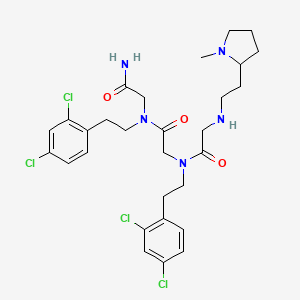
3ZU3Hac35A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3ZU3Hac35A involves multiple steps, starting with the preparation of intermediate compounds. The key steps include the formation of glycinamide derivatives and their subsequent reactions with dichlorophenyl ethyl groups. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3ZU3Hac35A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atoms in its structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .
Major Products
These derivatives are often studied for their enhanced or modified biological activities .
Wissenschaftliche Forschungsanwendungen
3ZU3Hac35A has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3ZU3Hac35A involves its interaction with specific molecular targets within biological systems. The compound binds to certain proteins and enzymes, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research to fully elucidate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to 3ZU3Hac35A include other glycinamide derivatives and molecules with similar structural features, such as:
- N-(2-(1-Methyl-2-pyrrolidinyl)ethyl)glycinamide
- N-(2-(2,4-Dichlorophenyl)ethyl)glycinamide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific molecular configuration. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
410080-55-6 |
|---|---|
Molekularformel |
C29H37Cl4N5O3 |
Molekulargewicht |
645.4 g/mol |
IUPAC-Name |
N-[2-[(2-amino-2-oxoethyl)-[2-(2,4-dichlorophenyl)ethyl]amino]-2-oxoethyl]-N-[2-(2,4-dichlorophenyl)ethyl]-2-[2-(1-methylpyrrolidin-2-yl)ethylamino]acetamide |
InChI |
InChI=1S/C29H37Cl4N5O3/c1-36-12-2-3-24(36)8-11-35-17-28(40)38(14-10-21-5-7-23(31)16-26(21)33)19-29(41)37(18-27(34)39)13-9-20-4-6-22(30)15-25(20)32/h4-7,15-16,24,35H,2-3,8-14,17-19H2,1H3,(H2,34,39) |
InChI-Schlüssel |
YZWIGOVHAHQNDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC1CCNCC(=O)N(CCC2=C(C=C(C=C2)Cl)Cl)CC(=O)N(CCC3=C(C=C(C=C3)Cl)Cl)CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


